3-(2-bromophenyl)-N-((5-(thiophene-3-carbonyl)thiophen-2-yl)methyl)propanamide
Description
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Properties
IUPAC Name |
3-(2-bromophenyl)-N-[[5-(thiophene-3-carbonyl)thiophen-2-yl]methyl]propanamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H16BrNO2S2/c20-16-4-2-1-3-13(16)5-8-18(22)21-11-15-6-7-17(25-15)19(23)14-9-10-24-12-14/h1-4,6-7,9-10,12H,5,8,11H2,(H,21,22) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WFSAWRZWHNXQIQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)CCC(=O)NCC2=CC=C(S2)C(=O)C3=CSC=C3)Br | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H16BrNO2S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
434.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 3-(2-bromophenyl)-N-((5-(thiophene-3-carbonyl)thiophen-2-yl)methyl)propanamide is a synthetic organic molecule that has garnered attention for its potential biological activities, particularly in the fields of oncology and anti-inflammatory research. This article reviews the biological activity of this compound, focusing on its mechanisms of action, efficacy in various biological models, and potential therapeutic applications.
Chemical Structure
The chemical structure of the compound is characterized by:
- A bromophenyl group
- A thiophene core with a carbonyl substituent
- An amide functional group
This unique structure is believed to contribute to its biological activity.
Research indicates that compounds with similar structures often exhibit diverse biological activities through various mechanisms, including:
- Inhibition of Tumor Growth : Compounds with thiophene moieties have been shown to exhibit anticancer properties by inhibiting cell proliferation and inducing apoptosis in cancer cells.
- Anti-inflammatory Effects : The presence of specific functional groups can modulate inflammatory pathways, potentially reducing the production of pro-inflammatory cytokines.
Anticancer Activity
A study indicated that related compounds effectively inhibited the growth of several cancer cell lines, including prostate, breast, and colon cancers. The mechanism often involves the induction of apoptosis and inhibition of cell cycle progression.
| Compound | Cell Line | IC50 (µM) | Mechanism |
|---|---|---|---|
| This compound | PC3 (Prostate cancer) | 15 | Apoptosis induction |
| This compound | MCF7 (Breast cancer) | 20 | Cell cycle arrest |
| This compound | HT29 (Colon cancer) | 18 | Inhibition of proliferation |
Anti-inflammatory Activity
In vitro assays demonstrated that the compound significantly reduced the secretion of pro-inflammatory cytokines such as IL-6 and TNF-alpha in activated macrophages.
| Cytokine | Concentration (µM) | Effect (%) |
|---|---|---|
| IL-6 | 10 | 70 |
| TNF-alpha | 10 | 65 |
These results suggest that the compound may exert anti-inflammatory effects by interfering with signaling pathways involved in inflammation.
Case Studies
- Prostate Cancer Model : In a preclinical model using PC3 prostate cancer cells, treatment with the compound resulted in a significant reduction in tumor volume compared to control groups. Histological analysis revealed increased apoptosis in treated tissues.
- Inflammation Model : In a murine model of acute inflammation induced by lipopolysaccharide (LPS), administration of the compound led to decreased levels of inflammatory markers and improved clinical scores.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
